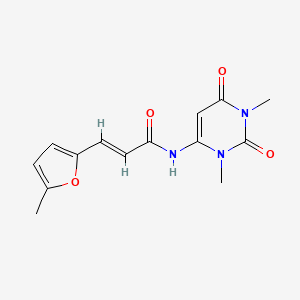
2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as BTA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to a class of compounds known as benzothiazole derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
科学的研究の応用
2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Studies have shown that 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in both in vitro and in vivo models. 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has also been shown to reduce inflammation in animal models of arthritis and colitis.
Another area of research has focused on the anti-cancer properties of 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Studies have shown that 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models of breast cancer and melanoma.
作用機序
The exact mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is often upregulated in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has also been shown to improve cognitive function in animal models of traumatic brain injury.
実験室実験の利点と制限
One advantage of using 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its relatively low toxicity. 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to have low cytotoxicity in both in vitro and in vivo models. Another advantage is its stability in aqueous solutions, which allows for easy storage and handling.
One limitation of using 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its relatively low potency compared to other anti-inflammatory and anti-cancer compounds.
将来の方向性
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One area of research could focus on the development of more potent and selective derivatives of 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Another area of research could focus on the use of 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide in combination with other anti-inflammatory and anti-cancer compounds to enhance its therapeutic effects. Finally, future research could explore the potential therapeutic applications of 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide in other areas, such as cardiovascular disease and autoimmune disorders.
合成法
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves a multi-step process that begins with the reaction of 2-aminobenzenethiol with 2-bromoacetic acid to form 2-(1,3-benzothiazol-2-ylthio)acetic acid. This intermediate is then reacted with 4-methyl-2-thiazolamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. The overall yield of this process is typically around 50%.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS3/c1-8-6-18-12(14-8)16-11(17)7-19-13-15-9-4-2-3-5-10(9)20-13/h2-6H,7H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIHTTXTBGZRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol](/img/structure/B5849049.png)
![4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5849052.png)
![4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5849059.png)

![7-[(4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5849063.png)
![N-[2-(butyrylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5849073.png)

![1-(4-pentylphenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B5849088.png)

![N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5849094.png)

![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)
